molecular formula C13H17NO4 B8020710 (3R,4R)-rel-Benzyl 3,4-dihydroxypiperidine-1-carboxylate

(3R,4R)-rel-Benzyl 3,4-dihydroxypiperidine-1-carboxylate

Cat. No.: B8020710
M. Wt: 251.28 g/mol
InChI Key: RNUMISHXYWFZCE-VXGBXAGGSA-N
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Description

(3R,4R)-rel-Benzyl 3,4-dihydroxypiperidine-1-carboxylate: is a chiral compound with significant potential in various scientific fields. This compound features a piperidine ring substituted with hydroxyl groups at the 3 and 4 positions and a benzyl ester at the 1 position. Its unique structure makes it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-rel-Benzyl 3,4-dihydroxypiperidine-1-carboxylate typically involves the use of chiral starting materials and stereoselective reactions. One common method involves the asymmetric 1,3-dipolar cycloaddition reaction. This reaction uses a dipolarophile, such as (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam, and an achiral ylide precursor, such as N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine . The reaction conditions are carefully controlled to ensure high stereoselectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process typically includes steps such as crystallization to separate diastereomers and catalytic hydrogenation to reduce intermediates .

Chemical Reactions Analysis

Types of Reactions: (3R,4R)-rel-Benzyl 3,4-dihydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or amines for amination.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the ester group can produce benzyl alcohol derivatives.

Mechanism of Action

The mechanism of action of (3R,4R)-rel-Benzyl 3,4-dihydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl groups and the benzyl ester moiety allow it to form hydrogen bonds and hydrophobic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Properties

IUPAC Name

benzyl (3R,4R)-3,4-dihydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c15-11-6-7-14(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2/t11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUMISHXYWFZCE-VXGBXAGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

31 (3.63 g, 16.7 mmol) is dissolved in 16 ml of a 1:1 mixture of water and acetone. After addition of N-methyl-morpholine-N-oxide (2.9 g, 24.8 mmol), a 1% solution of osmium tetroxide in tert. Butanol (7.23 ml, 0.28 mmol) is added. The mixture is stirred at room temperature for 20 h. Then 70 ml of a saturated sodium bisulfite solution is added. After 15 min stirring at room temperature, the reaction mixture is extracted with ethyl acetate. The organic layers are dried over sodium sulphate and evaporated. The crude product, 4.7 g of a yellow oil, is purified by Flash-chromatography (silica gel, ethyl acetate).
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